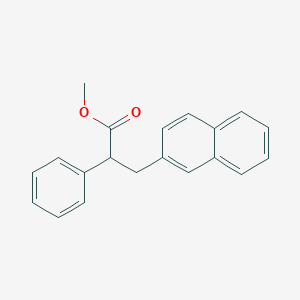

Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate

Description

Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate is a methyl ester derivative featuring a naphthalene ring at the 3-position and a phenyl group at the 2-position of the propanoate backbone. This compound is structurally characterized by its aromatic substituents, which confer distinct physicochemical properties, including increased lipophilicity and steric bulk compared to simpler esters.

Properties

Molecular Formula |

C20H18O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl 3-naphthalen-2-yl-2-phenylpropanoate |

InChI |

InChI=1S/C20H18O2/c1-22-20(21)19(17-8-3-2-4-9-17)14-15-11-12-16-7-5-6-10-18(16)13-15/h2-13,19H,14H2,1H3 |

InChI Key |

VVHROJHIBCILGG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate typically involves the esterification of 3-(naphthalen-2-yl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 3-(naphthalen-2-yl)-2-phenylpropanoic acid.

Reduction: 3-(naphthalen-2-yl)-2-phenylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the naphthalen-2-yl group. Comparisons with analogs reveal how substituent variations influence properties:

Key Observations :

Physicochemical and Spectral Properties

Limited direct data exist for the target compound, but inferences can be made from analogs:

Reactivity and Functionalization

- Hydrolysis: Compared to methyl 2-phenylpropanoate, the naphthalene substituent may slow hydrolysis due to steric shielding of the ester group .

- Enzymatic Interactions : Bulky substituents could reduce affinity for esterases, as seen in hindered analogs .

- Derivatization Potential: The naphthalene ring allows for electrophilic substitution (e.g., sulfonation, nitration), enabling further functionalization .

Biological Activity

Methyl 3-(naphthalen-2-yl)-2-phenylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following structural formula:

This compound features a naphthalene moiety, which is known for its biological activity, and a phenylpropanoate group that contributes to its chemical reactivity.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating biochemical pathways that are crucial for cellular function.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with cell surface receptors, influencing signal transduction processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Recent studies have explored the compound's antiproliferative effects against various cancer cell lines. The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent.

- Antioxidant Activity : Studies have shown that the compound may possess antioxidant properties, which can protect cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may modulate inflammatory pathways, although further research is required to elucidate these effects.

Case Study 1: Antiproliferative Effects

In vitro studies conducted on human cancer cell lines (DU-145, MCF-7, T24) revealed that this compound exhibited dose-dependent cytotoxicity. The IC50 values ranged from 10 µM to 15 µM across different cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Mechanistic Insights

A mechanistic study utilizing molecular docking simulations suggested that this compound binds effectively to the active site of certain kinases implicated in cancer progression. This binding affinity correlates with its observed antiproliferative activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.